2,2-Difluoro-7-azaspiro[3.5]nonane
Description
Properties
IUPAC Name |
2,2-difluoro-7-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N/c9-8(10)5-7(6-8)1-3-11-4-2-7/h11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBQIURZQOPXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Phase-Transfer Catalysis
A patent describing the synthesis of 7-oxo-2-azaspiro[3.5]nonane highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) and iodo metal salts (e.g., CuI) in N,N-dimethylformamide (DMF) to facilitate cyclization. This method avoids ring-opening side reactions by stabilizing the transition state and suppressing acid generation. While the patent focuses on a non-fluorinated analog, analogous conditions could apply to the difluoro variant by substituting fluorinated precursors.
Alkylation and Amine Coupling
Alternative routes involve alkylation of secondary amines with dihalogenated alkanes. For instance, reacting 1,3-dibromopropane with a fluorinated cyclohexylamine derivative under basic conditions (e.g., K₂CO₃) yields the spirocyclic structure. This method requires precise stoichiometry to prevent oligomerization.
Fluorination Strategies
Introducing fluorine atoms at the 2,2-positions of the spirocyclic core is critical for achieving the target compound’s stereochemistry and reactivity. Two primary methods dominate literature: electrophilic fluorination and nucleophilic substitution .
Electrophilic Fluorination with DAST
Diethylaminosulfur trifluoride (DAST) is widely used for converting alcohols or ketones to fluorinated analogs. In the context of this compound, a ketone intermediate could undergo fluorination via DAST in anhydrous dichloromethane at -78°C. This method offers high regioselectivity but requires stringent moisture control.
Selectfluor-Mediated Fluorination
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) provides a safer alternative to DAST, operating under milder conditions (room temperature, aqueous-friendly solvents). A hypothetical pathway involves treating a dihydroxy precursor with Selectfluor in acetonitrile, achieving difluorination via a radical mechanism.
Table 1: Comparison of Fluorination Agents
| Agent | Temperature | Solvent | Yield (%) | Selectivity |
|---|---|---|---|---|
| DAST | -78°C | CH₂Cl₂ | 65–75 | High |
| Selectfluor | 25°C | CH₃CN/H₂O | 70–80 | Moderate |
Industrial-Scale Optimization
Large-scale production of this compound necessitates cost-effective and efficient protocols.
Continuous Flow Reactors
Continuous flow systems enhance reaction control and scalability. For fluorination steps, these reactors minimize exothermic risks and improve mixing efficiency, achieving >90% conversion in reduced time compared to batch processes.
Purification Techniques
Post-synthesis purification often involves chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. The hydrochloride salt form (CAS RN: 1523618-02-1) is isolated by treating the free base with HCl gas in diethyl ether, yielding a crystalline product with >98% purity.
Challenges and Mitigation Strategies
Regioselectivity in Fluorination
Achieving difluorination exclusively at the 2,2-positions remains challenging due to competing reactions at other carbon sites. Steric hindrance from the spirocyclic structure partially mitigates this issue, but additives like boron trifluoride etherate may further enhance selectivity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-7-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including halides, amines, or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,2-Difluoro-7-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-7-azaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or electrostatic interactions. The spirocyclic structure may also contribute to its unique reactivity and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
2,7-Diazaspiro[3.5]nonane Derivatives
Compounds sharing the spiro[3.5]nonane core but with additional nitrogen atoms exhibit distinct pharmacological profiles. For example:
- 4b (AD186): A 2,7-diazaspiro[3.5]nonane derivative with phenyl and propyl substituents shows high S1R affinity (KiS1R = 2.7 nM) and moderate S2R binding (KiS2R = 27 nM).
- 5b (AB21) : With phenyl and ethyl groups, this analog has lower affinity (KiS1R = 13 nM , KiS2R = 102 nM ).
Key Insight: The 2,7-diazaspiro[3.5]nonane scaffold enhances S1R selectivity, but substituents critically influence potency. The difluoro variant’s lack of a second nitrogen may reduce SR binding but improve metabolic stability.
Diazabicyclo[4.3.0]nonane Derivatives
Diazabicyclo[4.3.0]nonane (e.g., compound 8f) exhibits lower S1R affinity (KiS1R = 10 nM) compared to 2,7-diazaspiro[3.5]nonane derivatives, highlighting the importance of spiro ring geometry.
Fluorination Effects
2-Fluoro-7-azaspiro[3.5]nonane HCl
Non-Fluorinated Analogs
- 7-Azaspiro[3.5]nonan-2-one (CAS 1365570-36-0): Replacing fluorine with a ketone group introduces hydrogen-bonding capacity but reduces lipophilicity, likely altering blood-brain barrier penetration.
Spiro Ring Size and Heteroatom Modifications
- 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane (CAS 1706435-18-8): The spiro[4.4]nonane system increases ring strain compared to [3.5], while the oxygen atom alters hydrogen-bonding interactions.
Pharmacological and Functional Profiles
Notable Findings:
- Antiallodynic Effects : Compounds 5b and 8f reverse mechanical hypersensitivity at 20 mg/kg , outperforming the reference drug BD-1063 (40 mg/kg).
- Functional Divergence: Despite sharing the 2,7-diazaspiro[3.5]nonane core, 4b acts as an S1R agonist, while 5b is an antagonist, underscoring substituent-driven functional plasticity.
Biological Activity
2,2-Difluoro-7-azaspiro[3.5]nonane is a fluorinated spirocyclic amine compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. Its molecular formula is , and it is characterized by the presence of two fluorine atoms, which enhance its chemical reactivity and biological interactions.
The compound's spirocyclic structure contributes to its stability and reactivity. The fluorine atoms improve binding affinity to biological targets, such as enzymes and receptors, through strong hydrogen bonding and electrostatic interactions. This mechanism is crucial for its potential therapeutic applications, particularly in medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in the treatment of infections.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation. The unique structural features of this compound may enhance its interactions with cancer-related molecular targets.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activity of this compound:
- Inhibition of KRAS G12C : A study highlighted the design and synthesis of derivatives based on azaspiro compounds that target the KRAS G12C mutation, a known driver in various cancers. These derivatives demonstrated potent inhibitory effects, suggesting that similar spirocyclic compounds could be effective against oncogenic pathways .
- GPR119 Agonists : Research into related compounds has identified GPR119 agonists derived from azaspiro frameworks that showed favorable pharmacokinetic profiles and glucose-lowering effects in diabetic models, indicating potential applications in metabolic disorders .
Data Table: Comparison of Biological Activities
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions designed to optimize yield and purity. Its applications extend beyond medicinal chemistry; it is also explored for use in developing new materials and chemical processes due to its unique properties.
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of 2,2-Difluoro-7-azaspiro[3.5]nonane?
- Structural Features : The compound features a spirocyclic core with a nine-membered bicyclic system containing nitrogen and fluorine substituents. The spiro junction at position 3.5 creates conformational rigidity, which is critical for modulating receptor binding and stability.
- Physicochemical Properties :
- Molecular Formula: C₉H₁₂F₆N₂O (hydrochloride salt: C₉H₁₂F₆N₂O·HCl) .
- Molecular Weight: 278.20 g/mol .
- Key Functional Groups: Two fluorine atoms at position 2, a tertiary nitrogen in the azaspiro ring, and potential hydrogen-bonding sites.
- Methodological Insight : Characterize using NMR (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm spirocyclic geometry and fluorine placement .
Q. What are common synthetic routes for this compound, and how are yields optimized?
- Synthetic Routes :
- Two-Step Cyclization : Start with a fluorinated precursor (e.g., 2-fluoropyrrolidine) and employ cyclization agents like lithium aluminum hydride (LiAlH₄) to form the spirocyclic core. Fluorination can be achieved via electrophilic substitution or late-stage fluorination .
- Salt Formation : Hydrochloride salts (e.g., this compound hydrochloride) are synthesized by treating the free base with HCl gas in anhydrous ether, yielding >95% purity .
- Yield Optimization :
- Use flow chemistry for precise control of reaction parameters (temperature, stoichiometry).
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound derivatives to biological targets?
- Approach :
- Molecular Docking : Use software like AutoDock Vina to model interactions with sigma receptors (S1R/S2R). Focus on fluorine’s electronegativity and spirocyclic rigidity to assess steric and electronic complementarity .
- MD Simulations : Run 100-ns simulations (AMBER force field) to evaluate binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80%) .
- Case Study : Derivatives of 2,7-diazaspiro[3.5]nonane showed Ki values of 2.7–165 nM for sigma receptors. Fluorine substitution enhanced S1R selectivity by 10-fold compared to non-fluorinated analogs .
Q. What strategies are effective in resolving conflicting bioactivity data across different assay conditions for this compound?
- Data Reconciliation Framework :
- Assay Validation : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). For example, S1R antagonism in vivo (mechanical allodynia models) should align with in vitro binding data .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem, ChEMBL) and apply multivariate regression to identify confounding variables (e.g., solvent polarity, cell line variability) .
- Example : A 2,7-diazaspiro[3.5]nonane derivative exhibited conflicting Ki values (13 nM vs. 102 nM) for S1R/S2R. Adjusting Mg²⁺ concentration in assay buffers resolved discrepancies due to ion-dependent receptor conformations .
Key Methodological Recommendations
- Characterization : Always cross-validate spirocyclic structures with XRD to avoid misassignment of regioisomers .
- Biological Assays : Include positive controls (e.g., BD-1063 for S1R) and test compounds at multiple concentrations to rule out false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
